N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted ethylamine group. The molecule contains two methoxy groups: one on the ethyl chain and another on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it relevant for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-17-10-5-9-16(13-17)19(25-2)14-21-26(22,23)20-12-6-8-15-7-3-4-11-18(15)20/h3-13,19,21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXMVQFORJQAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Optimization and Yields
Optimized conditions from analogous sulfonamide syntheses suggest yields ranging from 60–85% depending on the purity of starting materials and reaction scale . Key factors influencing yield include:
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Stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents).
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Controlled addition of the amine to prevent side reactions .
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Use of anhydrous solvents to avoid hydrolysis of the sulfonyl chloride .
Table 1: Comparative Reaction Data for Sulfonamide Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Temperature | 40–50°C | |
| Yield | 60–85% | |
| Purity (Post-Purification) | >95% (HPLC) |
Functional Group Reactivity
The compound’s reactivity is governed by its sulfonamide (-SONH-) and methoxy (-OCH) groups:
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Sulfonamide Group:
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Hydrolysis Resistance: Stable under mild acidic/basic conditions but hydrolyzes under strong acidic (e.g., HCl, HSO) or basic (e.g., NaOH) conditions to yield naphthalene-1-sulfonic acid and the corresponding amine.
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Nucleophilic Substitution: The sulfonamide nitrogen can undergo alkylation or acylation in the presence of electrophiles (e.g., alkyl halides, acyl chlorides).
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Methoxy Groups:
Structural Insights and Stability
X-ray crystallography of structurally similar sulfonamides reveals:
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Intramolecular Hydrogen Bonding: Between the sulfonamide NH and adjacent oxygen atoms, enhancing thermal stability .
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π–π Stacking: Interactions between naphthalene rings and aromatic residues stabilize the crystal lattice .
Table 2: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Naphthalene–Benzene) | 7.66° | |
| Hydrogen Bond (C–H⋯O) | 2.40–2.60 Å | |
| π–π Distance | 3.71 Å |
Analytical Characterization
Key spectroscopic data from analogous compounds:
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IR (KBr):
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1^11H NMR (400 MHz, CDCl3_33):
Research Findings and Challenges
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Selectivity in Modifications: Steric hindrance from the naphthalene ring limits substitutions at the ortho position .
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Metabolic Stability: Methoxy groups reduce oxidative metabolism, enhancing in vivo half-life compared to non-substituted analogs .
Key Challenge:
Balancing solubility (via polar groups) and lipophilicity (for membrane penetration) remains critical for pharmacological applications .
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 1i (N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)naphthalene-1-sulfonamide)
- Key Differences : Incorporates a pyrazole-pyridine scaffold attached to the ethylamine group.
- However, this increases molecular weight (MW: ~570 g/mol) and may reduce solubility compared to the target compound .
Compound 3d (5-(Dimethylamino)-N-(3-methoxyphenyl)naphthalene-1-sulfonamide)
- Key Differences : Replaces the ethyl-methoxyphenyl group with a 3-methoxyphenyl directly attached to the sulfonamide.
- Impact: The absence of the ethyl spacer reduces conformational flexibility, which may limit interactions with deep binding sites. The dimethylamino group on the naphthalene ring increases electron density, enhancing solubility in polar solvents .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
- Key Differences : Features a 3,4-dimethoxyphenyl group and a methyl substituent on the ethylamine.
- Impact : The additional methoxy group at the 4-position enhances hydrogen-bonding capacity, while the methyl group introduces steric hindrance. Crystal structure analysis reveals weak intramolecular C–H⋯O interactions and π–π stacking (interplanar distance: 3.710 Å), stabilizing the molecular conformation .
N-[2-(4-Methoxyphenoxy)ethyl]naphthalene-2-sulfonamide
- Key Differences: Sulfonamide group is attached to naphthalene at position 2 instead of 1, with a 4-methoxyphenoxyethyl chain.
Physicochemical Properties
Spectroscopic Characterization
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. We will also present relevant data tables summarizing key findings from various studies.
- Molecular Formula : C₁₉H₁₉NO₄S
- Molecular Weight : 357.42 g/mol
- CAS Number : 5926-68-1
Biological Activity Overview
The compound's biological activity has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various derivatives, including sulfonamides, highlighted significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported between 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates that this compound may possess potent antimicrobial properties.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects in various cancer cell lines. For instance, derivatives demonstrated high antiproliferative activity against HeLa and K562 cells, with growth inhibition percentages (GI%) reaching as high as 99% . The presence of electron-donating groups such as methoxy on the phenyl ring was associated with enhanced anticancer activity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in its interaction with biological targets, potentially inhibiting key enzymes involved in bacterial growth and cancer cell proliferation.
Data Summary
| Study | Activity | Cell Line/Pathogen | MIC (µg/mL) | GI (%) |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | - | |
| Anticancer | HeLa | - | 99 | |
| Anticancer | K562 | - | 93 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives showed that modifications to the naphthalene structure could enhance antimicrobial potency. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity in Cancer Models : In vitro studies assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing that structural modifications led to increased efficacy in inhibiting cell growth. The research emphasized the importance of substituents on the phenyl ring for maximizing anticancer activity.
Q & A
Q. What are the established synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a sulfonyl chloride and a substituted amine. For analogs, a reported method (e.g., ) uses naphthalene-1-sulfonyl chloride and a methoxy-substituted phenethylamine derivative. Key steps include:
- Dissolving the amine (e.g., 25 mmol) and sulfonyl chloride (30 mmol) in methylene chloride.
- Adding triethylamine (2:1 molar ratio to amine) as a base to deprotonate the amine and drive the reaction.
- Heating to 313 K for 4–6 hours, monitored by TLC.
- Purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethyl acetate/n-heptane) to isolate crystals .
Optimization focuses on stoichiometric ratios, solvent choice (polar aprotic for solubility), and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.5–8.5 ppm). The sulfonamide NH proton (if present) appears δ ~8–10 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking). For example, naphthalene and benzene rings in analogs show dihedral angles ~7.66° .
- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement for this compound, particularly disordered regions or weak electron density?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, leveraging constraints (e.g., AFIX for rigid groups) and restraints (e.g., DELU for thermal motion) to model disorder .
- Hydrogen Bonding: Analyze weak intramolecular interactions (C–H···O) and intermolecular π–π interactions (e.g., centroid distances ~3.7 Å) to validate packing .
- Validation Metrics: Check R-factors (R₁ < 0.05 for high-resolution data) and electron density maps (e.g., omit maps for ambiguous regions). For twinned crystals, use TWIN/BASF commands in SHELXL .
Q. What experimental strategies assess the compound’s biological activity, given structural analogs with reported insecticidal or antimicrobial properties?
Methodological Answer:
- In Vitro Assays: Screen against bacterial/fungal strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays. Compare with control sulfonamides (e.g., sulfamethoxazole) .
- Toxicological Profiling: Follow OECD guidelines for acute toxicity (oral/inhalation routes in rodents) and histopathological analysis (liver/kidney effects), referencing naphthalene derivative studies .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., dihydropteroate synthase for antimicrobial activity). Validate via enzyme inhibition assays .
Q. How do researchers address contradictory data in solubility or stability studies under varying pH or solvent conditions?
Methodological Answer:
- Solubility Profiling: Use shake-flask method (USP/Ph. Eur.) in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Measure via HPLC-UV .
- Degradation Studies: Conduct forced degradation (heat/humidity/light per ICH Q1A) and analyze degradants via LC-MS. For sulfonamides, hydrolysis at extreme pH is common .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers. Cross-validate with alternative methods (e.g., NMR vs. HPLC purity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
